molecular formula C15H11ClN4O3 B13093330 N-(3-Chloro-4-methoxyphenyl)-6-nitroquinazolin-4-amine

N-(3-Chloro-4-methoxyphenyl)-6-nitroquinazolin-4-amine

Cat. No.: B13093330
M. Wt: 330.72 g/mol
InChI Key: GCNHSTAALCLBIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Chloro-4-methoxyphenyl)-6-nitroquinazolin-4-amine is a chemical compound that belongs to the quinazoline family This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, and a nitro group on the quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methoxyphenyl)-6-nitroquinazolin-4-amine typically involves the reaction of 3-chloro-4-methoxyaniline with 6-nitroquinazoline. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methoxyphenyl)-6-nitroquinazolin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazoline oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Quinazoline oxides.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Chloro-4-methoxyphenyl)-6-nitroquinazolin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methoxyphenyl)-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group plays a crucial role in its biological activity, often participating in redox reactions within the target cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide
  • N-(3-Chloro-4-methoxyphenyl)-4-hydroxybenzamide
  • 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide

Uniqueness

N-(3-Chloro-4-methoxyphenyl)-6-nitroquinazolin-4-amine is unique due to the presence of both a nitro group on the quinazoline ring and a chloro-methoxy substitution on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H11ClN4O3

Molecular Weight

330.72 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-6-nitroquinazolin-4-amine

InChI

InChI=1S/C15H11ClN4O3/c1-23-14-5-2-9(6-12(14)16)19-15-11-7-10(20(21)22)3-4-13(11)17-8-18-15/h2-8H,1H3,(H,17,18,19)

InChI Key

GCNHSTAALCLBIC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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